Cas no 899979-32-9 (N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide)

N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
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- N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide
- N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide
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- インチ: 1S/C15H22N2O4S/c1-21-14-8-4-5-12(11-14)15(18)16-9-10-22(19,20)17-13-6-2-3-7-13/h4-5,8,11,13,17H,2-3,6-7,9-10H2,1H3,(H,16,18)
- InChIKey: KBJACOJYMDGTOH-UHFFFAOYSA-N
- ほほえんだ: C(NCCS(NC1CCCC1)(=O)=O)(=O)C1=CC=CC(OC)=C1
N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2751-0212-40mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-1mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-2mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-4mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-5mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-50mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-15mg |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-10μmol |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-2μmol |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2751-0212-5μmol |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
899979-32-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamideに関する追加情報
Research Briefing on N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide (CAS: 899979-32-9) in Chemical Biology and Pharmaceutical Applications
N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide (CAS: 899979-32-9) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfamoyl and methoxybenzamide functional groups, has shown promising potential in modulating specific biological targets. Recent studies have explored its applications in drug discovery, particularly in the context of enzyme inhibition and receptor binding, making it a compound of significant interest for further investigation.
The primary focus of recent research has been on elucidating the molecular mechanisms by which N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide interacts with biological systems. In vitro and in vivo studies have demonstrated its efficacy in targeting enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for conditions such as autoimmune diseases and chronic inflammation. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated to assess its suitability as a drug candidate.
One of the key findings from recent publications is the compound's ability to selectively inhibit certain sulfotransferase enzymes, which play a critical role in the metabolism of endogenous and exogenous compounds. This selectivity is attributed to the cyclopentylsulfamoyl moiety, which enhances binding affinity and specificity. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to visualize the interaction between the compound and its target enzymes, providing valuable insights for structure-activity relationship (SAR) optimization.
Further studies have explored the synthetic pathways for N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide, aiming to improve yield and purity while reducing production costs. Novel synthetic routes involving catalytic sulfonylation and amide coupling reactions have been reported, offering scalable solutions for industrial applications. These advancements are critical for facilitating the compound's transition from laboratory research to clinical development.
In conclusion, N-2-(cyclopentylsulfamoyl)ethyl-3-methoxybenzamide (CAS: 899979-32-9) represents a promising candidate for further drug development, with its unique chemical structure and biological activity offering multiple avenues for therapeutic innovation. Ongoing research is expected to uncover additional applications and refine its pharmacological profile, paving the way for future clinical trials and commercialization efforts.
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